2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline
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Overview
Description
2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is a complex organic compound that combines several functional groups, including a thienoquinoline core, an oxadiazole ring, and a sulfanyl group attached to a methylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline typically involves multiple steps:
Formation of the Thieno[2,3-b]quinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzothiophene and a suitable aldehyde or ketone under acidic or basic conditions.
Synthesis of the 1,3,4-Oxadiazole Ring: This step often involves the reaction of a hydrazide with a carboxylic acid derivative (such as an ester or an acid chloride) to form the oxadiazole ring.
Attachment of the Sulfanyl Group:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can undergo reduction to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The methylbenzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the oxadiazole ring and thienoquinoline core suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, compounds containing the thienoquinoline and oxadiazole moieties have shown promise in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities. Research is ongoing to explore the specific biological activities and therapeutic potential of this compound.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.
Mechanism of Action
The exact mechanism of action of 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The oxadiazole ring can participate in hydrogen bonding and electrostatic interactions, while the thienoquinoline core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thieno[2,3-b]quinoline: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-triazol-2-yl}thieno[2,3-b]quinoline: Similar structure but with a triazole ring instead of an oxadiazole ring.
2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinoline: Similar structure but without the thieno ring.
Uniqueness
The uniqueness of 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline lies in its combination of the thienoquinoline core with the oxadiazole ring and the sulfanyl group This specific arrangement of functional groups provides a distinct set of chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS2/c1-13-6-8-14(9-7-13)12-26-21-24-23-19(25-21)18-11-16-10-15-4-2-3-5-17(15)22-20(16)27-18/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASHOKREFUFAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC4=CC5=CC=CC=C5N=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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